molecular formula C19H18BrN5O3 B4212247 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

Cat. No.: B4212247
M. Wt: 444.3 g/mol
InChI Key: QVVWNVWGQMTNSJ-UHFFFAOYSA-N
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Description

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a bromine atom, and a 1,3-benzodioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloropyrimidine in the presence of a base such as potassium carbonate in anhydrous xylene . The resulting intermediate is then subjected to further functionalization to introduce the bromine atom and the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O3/c20-14-9-21-18-8-15(22-25(18)11-14)19(26)24-5-3-23(4-6-24)10-13-1-2-16-17(7-13)28-12-27-16/h1-2,7-9,11H,3-6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVWNVWGQMTNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN5C=C(C=NC5=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

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